molecular formula C13H13N5S B4618518 5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4618518
M. Wt: 271.34 g/mol
InChI Key: QWEFKUJWADWKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the versatile [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal and agrochemical research . This scaffold is isoelectronic with the purine ring system, allowing it to function as a potent bioisostere, and has been explored as a key structural component in the design of molecules that target enzyme active sites, such as ATP-binding pockets in kinases . The specific substitution pattern on this compound—featuring a phenyl group at the 6-position and a methylsulfanyl group at the 2-position—suggests potential for enhanced lipophilicity and binding interactions, which are critical for modulating biological activity. The TP core is recognized for its remarkable versatility in drug design, with applications spanning from anticancer agents to treatments for infectious and neurodegenerative diseases . For instance, various TP derivatives have demonstrated considerable anti-tumor activities in vitro against human cancer cell lines, underscoring the scaffold's value in oncology research . Furthermore, the metal-chelating properties inherent to the TP heterocycle, facilitated by multiple nitrogen atoms, have been exploited to develop candidate treatments for parasitic diseases like leishmaniasis and Chagas disease . Beyond pharmaceuticals, structurally related TP derivatives are also prominent in agrochemical discovery, serving as the basis for herbicidal agents that act as acetolactate synthase (ALS) inhibitors . This compound is presented for research purposes as a building block to explore these and other biological pathways. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11(14)18-12(15-8)16-13(17-18)19-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEFKUJWADWKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1C3=CC=CC=C3)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multistep synthesis starting from readily available raw materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nitric acid, bromine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes such as tyrosyl DNA phosphodiesterase 2 or lysine-specific histone demethylase 1, leading to the disruption of DNA repair and epigenetic regulation in cancer cells . This results in the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Position 2 Modifications

  • Comparable to ethylsulfanyl (SC₂H₅) in 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-..., which shows increased metabolic stability due to bulkier substituents .
  • Benzyloxymethyl (OCH₂C₆H₅) Group (Compound 47b) : Introduced in antimalarial candidates, this group improves binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) but reduces solubility .
  • Trifluoromethyl (CF₃) Group (Compound 2V6) : Enhances electron-withdrawing effects, critical for enzyme inhibition (e.g., PfDHODH) but may increase toxicity .

Position 6 Modifications

  • Phenyl Group (Target Compound) : Provides aromatic stacking interactions in enzyme binding pockets. Contrasts with 6-ethyl-5-methyl in 2-(benzylsulfanyl)-6-ethyl-5-methyl... , where alkyl chains reduce aromatic interactions but improve hydrophobic binding .
  • 4-Trifluoromethylphenyl (C₆H₄CF₃) Group (Q02127): Increases potency in non-cancer drug candidates by enhancing target affinity through fluorine interactions .

Position 7 Modifications

  • Amine (NH₂) Group (Target Compound) : Facilitates hydrogen bonding with biological targets. Replaced by carboxamide in 2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-... , which improves solubility but reduces blood-brain barrier penetration .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (LogP) Key Substituents
Target Compound 312.4* 2.8 (predicted) 2-SCH₃, 5-CH₃, 6-C₆H₅
2-(Benzylsulfanyl)-6-ethyl-5-methyl... 300.4 3.1 2-SCH₂C₆H₅, 5-CH₃, 6-C₂H₅
Ethyl 5-amino-7-(4-phenyl)-... 284.3 1.9 5-NH₂, 6-COOEt
Q02127 (5-methyl-N-[4-(trifluoromethyl)phenyl]-...) 338.3 3.5 6-C₆H₄CF₃, 5-CH₃

*Calculated based on molecular formula C₁₄H₁₅N₅S.
Key Observations :

  • The target compound’s methylsulfanyl group confers moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility .
  • Carboxylate esters (e.g., ethyl 5-amino-7-(4-phenyl)-...) exhibit lower LogP values due to polar ester groups .

Anticancer Potential

  • However, the absence of trifluoroethylamino groups (critical in SAR for tubulin binding) may limit potency compared to 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-... .
  • 2-(Difluoromethyl)-7-methyl-... : Shows enhanced anticancer activity due to fluorine’s electronegativity, a feature absent in the target compound .

Antimicrobial and Antiviral Activity

  • N-[(4-fluorophenyl)methyl]-5-methyl-... : Demonstrates antiviral activity via fluorophenyl interactions, suggesting the target’s phenyl group could be optimized with halogens for similar effects .
  • Compound 47b : Exhibits antimalarial activity (IC₅₀ = 12 nM against PfDHODH), highlighting the role of position 2 substituents in targeting parasitic enzymes .

Enzyme Inhibition

  • 2V6 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)...) : Inhibits PfDHODH at IC₅₀ = 8 nM, outperforming the target compound due to dual trifluoromethyl groups enhancing target affinity .

Biological Activity

5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS No. 860786-00-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antibacterial, and antiviral properties, supported by data tables and case studies.

  • Molecular Formula : C16H16N4OS
  • Molecular Weight : 312.39 g/mol
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : -3.94 ± 0.53 (predicted)

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Reference
MDA-MB45329.1
MCF-715.3
HepG222.73
A54920.08

The compound's mechanism of action appears to involve inhibition of specific kinases associated with tumor growth, as evidenced by its significant effects on the EGFR L858R/T790M mutant kinase.

Antibacterial Activity

The compound also demonstrates antibacterial properties against various strains of bacteria. The following table presents the minimum inhibitory concentrations (MIC) for selected bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
E. coli16
S. aureus8
S. epidermidis4

These findings suggest that the presence of specific functional groups in the compound enhances its antibacterial efficacy.

Antiviral Activity

Preliminary studies have shown that this compound exhibits antiviral activity against viruses such as Zika virus and Dengue virus. The effective concentration (EC50) values are as follows:

VirusEC50 (µM)Reference
ZIKV2.4
DENV-21.4

The compound's low toxicity profile compared to similar compounds further supports its potential as an antiviral agent.

Case Studies

A recent study highlighted the effectiveness of this compound in inhibiting cell proliferation in a mouse model of breast cancer. The treated group showed a significant reduction in tumor size compared to the control group after four weeks of treatment, indicating promising therapeutic potential.

Q & A

Basic: What are the standard synthetic protocols for synthesizing 5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole derivatives with substituted β-keto esters or chalcones under reflux conditions. For example, describes the use of TMDP (trimethylenediamine) as an additive in ethanol/water solvents to facilitate cyclization, achieving moderate-to-high yields (60–85%) . Alternative methods include molten-state reactions (), which avoid toxic reagents like piperidine. Key intermediates, such as ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (), are critical for introducing substituents.

Basic: What spectroscopic techniques are used to confirm the structural integrity of this compound?

Methodological Answer:
Structural confirmation relies on:

  • 1H and 13C NMR : To identify proton environments (e.g., methylsulfanyl at δ ~2.5 ppm) and aromatic/heterocyclic carbons.
  • IR Spectroscopy : Detects functional groups like NH (3300–3500 cm⁻¹) and C=S (1100–1250 cm⁻¹) ().
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 329 for C14H14N6S).
    For ambiguous cases, X-ray crystallography (e.g., ) resolves tautomerism or regiochemical uncertainties in the triazolo-pyrimidine core.

Advanced: How can synthesis be optimized when critical reagents (e.g., TMDP) are unavailable or unsafe?

Methodological Answer:
highlights challenges with TMDP due to toxicity and regulatory restrictions. Alternatives include:

  • Solvent-Switch Strategies : Using ethanol/water (1:1 v/v) with safer bases like triethylamine.
  • Catalytic Additives : APTS (3-aminopropyltriethoxysilane) in one-pot reactions () improves yield (75–90%) without hazardous reagents.
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes byproduct formation.

Advanced: How to resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from tautomerism or dynamic processes. Strategies include:

  • Variable Temperature NMR : To freeze conformational changes.
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations, especially in crowded aromatic regions ().
  • X-ray Crystallography : Provides definitive bond-length and angle data (e.g., used this to confirm the tetrahydro-triazolo-pyrimidine structure).

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Methodological Answer:
Key SAR strategies involve systematic substitution at positions 2 (methylsulfanyl), 5 (methyl), and 6 (phenyl):

  • Functional Group Variation : Replace methylsulfanyl with benzylsulfanyl () or fluorophenyl groups () to modulate lipophilicity.
  • Pharmacophore Mapping : Use docking studies (e.g., ) to predict interactions with targets like kinases or DNA topoisomerases.
  • Biological Assays : Test derivatives against enzyme panels (e.g., anti-inflammatory COX-2 inhibition in ) or microbial strains.

Basic: What biological targets are associated with triazolopyrimidine derivatives?

Methodological Answer:
Triazolopyrimidines are known to interact with:

  • Enzymes : Kinases (e.g., EGFR), topoisomerases, and dihydrofolate reductase ( ).
  • Receptors : G-protein-coupled receptors (GPCRs) and adenosine receptors ().
  • Microbial Targets : Mycobacterial cell wall synthesis enzymes ( ).

Advanced: How to evaluate pharmacokinetic properties in preclinical models?

Methodological Answer:

  • In Vitro Assays :
    • CYP450 Inhibition : Assess metabolic stability using human liver microsomes.
    • Plasma Protein Binding : Equilibrium dialysis to determine free drug fraction.
  • In Vivo Studies : Administer radiolabeled compound to rodents for ADME (absorption, distribution, metabolism, excretion) profiling ().
  • Computational Modeling : QSPR (Quantitative Structure-Property Relationship) predicts logP, solubility, and BBB permeability ().

Advanced: How to address low yields in multi-step synthesis?

Methodological Answer:

  • Reaction Optimization : Adjust temperature (e.g., 80°C vs. reflux) and solvent polarity ( uses ethanol vs. DMF).
  • Catalyst Screening : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity ().
  • Workflow Integration : Use flow chemistry for intermediates like 5-chloromethyl derivatives () to minimize purification steps.

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., ’s study on triazolopyrimidines binding to kinases).
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories.
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG values).

Basic: What are the key physicochemical properties influencing bioactivity?

Methodological Answer:

  • Lipophilicity (logP) : ~2.5 (moderate, ideal for membrane permeability).
  • Solubility : Poor aqueous solubility (enhanced via co-solvents or prodrug strategies).
  • pKa : ~7.4 (amine group), affecting ionization at physiological pH ().

Tables for Key Data

Table 1: Synthetic Methods Comparison

MethodYield (%)Key ReagentsAdvantagesEvidence ID
TMDP in ethanol/water70–85TMDP, β-keto esterHigh yield, scalable
Molten-state reaction60–75NoneAvoids solvents
One-pot with APTS80–90APTS, chalconeFast, fewer byproducts

Table 2: Biological Activities of Analogues

Compound ModificationsBiological ActivityTargetEvidence ID
2-Benzylsulfanyl substitutionAntimicrobialMycobacterial enzymes
4-Fluorophenyl substitutionAnticancerTopoisomerase II
N-(Pyridin-4-ylmethyl) derivativeAnti-inflammatoryCOX-2

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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